3-(1,3-benzodioxol-5-yl)-6-benzyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
3-(1,3-benzodioxol-5-yl)-6-benzyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C27H20O5 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.13107373 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Compound Applications
Synthetic Approaches
The synthesis of complex organic compounds like 3-(1,3-Benzodioxol-5-yl)-6-benzyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one often involves advanced synthetic protocols. One relevant review discusses synthetic procedures for 6H-benzo[c]chromen-6-ones, which are structurally related and share core pharmacological importance. Methods such as Suzuki coupling reactions followed by lactonization, radical-mediated cyclization, and metal or base-catalyzed cyclization are highlighted. These approaches are crucial for constructing biologically active molecules and materials with specific functions (Ofentse Mazimba, 2016).
Biopolymer Modification
Research into the modification of biopolymers, like xylan derivatives, provides insight into the functionalization of organic molecules for enhanced properties. Chemical modifications aim to produce ethers and esters with tailored features, potentially applicable for drug delivery systems and material science innovations (K. Petzold-Welcke et al., 2014).
Biomass Conversion to Value-Added Chemicals
The transformation of biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), underlines the importance of renewable sources for the chemical industry. This area of research is pertinent for developing sustainable pathways to produce monomers, polymers, and various functional materials, demonstrating the potential environmental and industrial benefits of such organic compounds (V. M. Chernyshev et al., 2017).
Chemical Warfare Agent Degradation
Studies on the degradation products of chemical warfare agents highlight the significance of organic chemistry in environmental and health contexts. Understanding the fate and transformation of hazardous compounds can inform the development of decontamination methods and safety protocols, showcasing the broader societal impacts of chemical research (N. Munro et al., 1999).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-benzyl-5,9-dimethylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O5/c1-15-19-12-21-22(18-8-9-23-24(11-18)31-14-30-23)13-29-25(21)16(2)26(19)32-27(28)20(15)10-17-6-4-3-5-7-17/h3-9,11-13H,10,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCHPGRXIIVSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCO5)C)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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